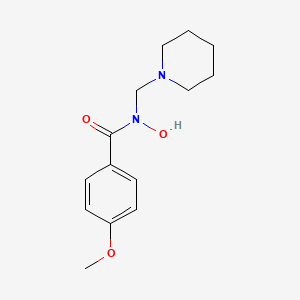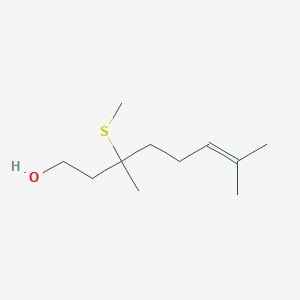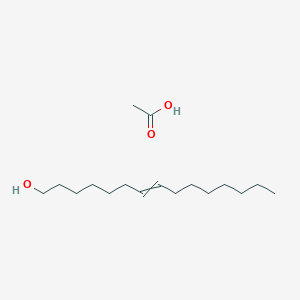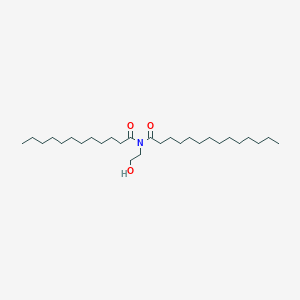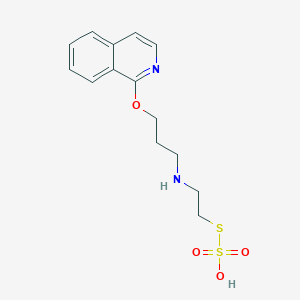
S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C8H13N3O4S3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a thiosulfate group via a propylamine chain
Méthodes De Préparation
The synthesis of S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Starting Materials: The synthesis begins with isoquinoline and 3-chloropropanol.
Formation of Isoquinolyloxy Propylamine: Isoquinoline is reacted with 3-chloropropanol in the presence of a base to form 3-(1-Isoquinolyloxy)propylamine.
Thiosulfation: The 3-(1-Isoquinolyloxy)propylamine is then reacted with thiosulfuric acid to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to thiol or sulfide groups.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as sulfonates from oxidation and thiols from reduction.
Applications De Recherche Scientifique
S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
S-2-((3-(1-Isoquinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can be compared with other thiosulfate-containing compounds:
Similar Compounds: S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate, S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate.
Propriétés
Numéro CAS |
41287-44-9 |
|---|---|
Formule moléculaire |
C14H18N2O4S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-[3-(2-sulfosulfanylethylamino)propoxy]isoquinoline |
InChI |
InChI=1S/C14H18N2O4S2/c17-22(18,19)21-11-9-15-7-3-10-20-14-13-5-2-1-4-12(13)6-8-16-14/h1-2,4-6,8,15H,3,7,9-11H2,(H,17,18,19) |
Clé InChI |
PUCADCOCQQBSLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


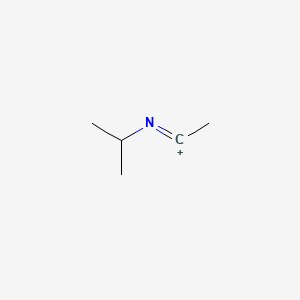

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

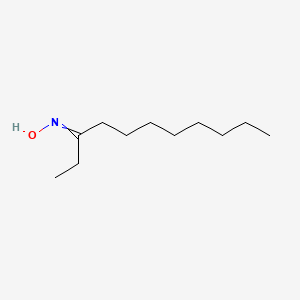
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
